3-(1-azepanyl)-N-(2-methoxyphenyl)propanamide hydrochloride
Descripción general
Descripción
3-(1-azepanyl)-N-(2-methoxyphenyl)propanamide hydrochloride, also known as AZD0328, is a novel and potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an important enzyme involved in the repair of DNA damage, and its inhibition has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Mecanismo De Acción
3-(1-azepanyl)-N-(2-methoxyphenyl)propanamide hydrochloride inhibits the enzyme PARP by binding to its catalytic domain. PARP is involved in the repair of single-strand DNA breaks by catalyzing the transfer of ADP-ribose from NAD+ to target proteins. Inhibition of PARP prevents the repair of DNA damage, leading to the accumulation of double-strand DNA breaks and cell death.
Biochemical and Physiological Effects:
3-(1-azepanyl)-N-(2-methoxyphenyl)propanamide hydrochloride has been shown to be well-tolerated in preclinical studies and has a favorable pharmacokinetic profile. It has been shown to penetrate the blood-brain barrier, making it a potential candidate for the treatment of brain tumors. In addition to its potential use in cancer treatment, PARP inhibitors such as 3-(1-azepanyl)-N-(2-methoxyphenyl)propanamide hydrochloride have also been studied for their potential use in the treatment of inflammatory diseases and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1-azepanyl)-N-(2-methoxyphenyl)propanamide hydrochloride has been shown to be effective in preclinical studies, but its efficacy in clinical trials is still being evaluated. PARP inhibitors have been associated with adverse effects such as myelosuppression and gastrointestinal toxicity, which may limit their clinical use. In addition, the cost of PARP inhibitors may be a barrier to their widespread use.
Direcciones Futuras
Future research on 3-(1-azepanyl)-N-(2-methoxyphenyl)propanamide hydrochloride and other PARP inhibitors will focus on their use in combination with other cancer therapies, such as immunotherapy and targeted therapy. The development of biomarkers to identify patients who are most likely to benefit from PARP inhibitors will also be a focus of future research. In addition, the development of more potent and selective PARP inhibitors may improve their efficacy and reduce their toxicity.
Aplicaciones Científicas De Investigación
3-(1-azepanyl)-N-(2-methoxyphenyl)propanamide hydrochloride has been extensively studied for its potential use in cancer treatment. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiotherapy by preventing the repair of DNA damage in cancer cells. 3-(1-azepanyl)-N-(2-methoxyphenyl)propanamide hydrochloride has been shown to be effective in combination with chemotherapy drugs such as temozolomide and cisplatin in preclinical studies.
Propiedades
IUPAC Name |
3-(azepan-1-yl)-N-(2-methoxyphenyl)propanamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-20-15-9-5-4-8-14(15)17-16(19)10-13-18-11-6-2-3-7-12-18;/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,17,19);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLGXVLLSDPTNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN2CCCCCC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azepan-1-yl-N-(2-methoxy-phenyl)-propionamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.